

In-Depth Technical Guide: Synthesis and Characterization of Desformylflustrabromine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (dFBr), a marine natural product isolated from the bryozoan Flustra foliacea, has garnered significant attention as a potent and selective positive allosteric modulator (PAM) of $\alpha4\beta2$ nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are crucial in various neurological processes, and their modulation presents a promising therapeutic strategy for conditions such as nicotine addiction and cognitive impairment.[3] This technical guide provides a comprehensive overview of the synthesis of **desformylflustrabromine hydrochloride**, its detailed characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of Desformylflustrabromine Hydrochloride

The chemical synthesis of **desformylflustrabromine hydrochloride** is a multi-step process commencing with the commercially available 6-bromoindole. The overall synthetic scheme



involves a Speeter-Anthony tryptamine synthesis, followed by N-protection, prenylation, and subsequent deprotection and salt formation.

Synthetic Pathway

The synthesis can be logically divided into the following key transformations:

- Speeter-Anthony Tryptamine Synthesis: 6-Bromoindole is reacted with oxalyl chloride, followed by treatment with methylamine to form the corresponding glyoxylamide. This intermediate is then reduced to afford N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.[4]
- N-Boc Protection: The secondary amine of the tryptamine intermediate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield tert-butyl (2-(6bromo-1H-indol-3-yl)ethyl)(methyl)carbamate.[4]
- Prenylation: The C2 position of the indole nucleus is prenylated. This is a crucial step to introduce the characteristic dimethylallyl group of desformylflustrabromine.[4]
- Boc Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting free base of desformylflustrabromine is converted to its hydrochloride salt to enhance its solubility and stability.[1]

Experimental Protocols

Step 1: Synthesis of N-Methyl-2-(6-bromo-1H-indol-3-yl)ethanamine

A detailed protocol for the initial Speeter-Anthony synthesis is based on established methodologies. Briefly, to a solution of 6-bromoindole in anhydrous diethyl ether, oxalyl chloride is added dropwise at 0 °C. After stirring, the solvent is removed, and the residue is dissolved in fresh anhydrous diethyl ether. This solution is then added to an aqueous solution of methylamine. The resulting mixture is stirred, and the precipitated glyoxylamide is collected by filtration. The dried glyoxylamide is then reduced using a suitable reducing agent, such as dimethylethylamine-alane complex in toluene, under reflux.[4] Purification by column chromatography yields N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.

Step 2: Synthesis of tert-Butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate



To a solution of N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine in a suitable solvent like dimethylformamide (DMF), triethylamine and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction mixture is stirred at room temperature until completion. The product, tert-butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate, is then isolated and purified.[4]

Step 3: Synthesis of Boc-Protected Desformylflustrabromine

The N-Boc protected tryptamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. tert-Butyl hypochlorite (tBuOCl) is added, followed by the addition of prenyl-9-BBN (prenyl-9-borabicyclo[3.3.1]nonane). The reaction mixture is allowed to warm to room temperature and stirred for several hours.[4] After quenching the reaction, the crude product is purified by column chromatography.

Step 4: Synthesis of **Desformylflustrabromine Hydrochloride**

The Boc-protected desformylflustrabromine is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature to effect deprotection.[1] After removal of the solvent and TFA in vacuo, the residue is dissolved in anhydrous ethyl acetate. Anhydrous hydrogen chloride (generated from a suitable source or as a solution in an organic solvent) is then introduced to precipitate **desformylflustrabromine hydrochloride**.[1] The resulting solid is collected by filtration, washed with anhydrous ether, and dried to yield the final product.

Characterization of Desformylflustrabromine Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **desformylflustrabromine hydrochloride**.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C16H21BrN2·HCl	[5]
Molecular Weight	357.72 g/mol	[5]
Appearance	Off-white solid	[1]
Melting Point	211–214 °C	[1]
Solubility	Soluble in DMSO and water (with gentle warming)	[5]

Table 1: Physical and Chemical Properties of Desformylflustrabromine Hydrochloride

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of **desformylflustrabromine hydrochloride** was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
10.79	br s	1H	Indole N-H	_
8.54	br s	2H	NH2+ (HCl salt)	
7.54–7.46	m	2H	Ar-H	
7.13	dd	1H	Ar-H	J = 8.4, 1.8
6.14	dd	1H	Vinylic H	J = 17.7, 10.8
5.11	dd	1H	Vinylic H	J = 10.8, 1.2
5.10	dd	1H	Vinylic H	J = 17.7, 1.2
3.11–3.01	m	2H	-CH ₂ -	_
3.01–2.90	m	2H	-CH ₂ -	_
2.61	S	3Н	N-CH₃	_
1.49	S	6H	2 х -СНз	

Table 2: ¹H NMR Data for **Desformylflustrabromine Hydrochloride** (DMSO-d₆)[1]

Biological Activity and Mechanism of Action

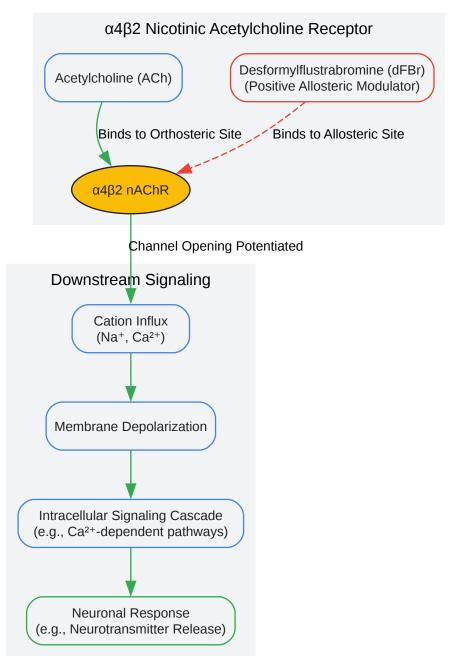
Desformylflustrabromine hydrochloride acts as a positive allosteric modulator of $\alpha 4\beta 2$ nAChRs.[1] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to the endogenous agonist.

Signaling Pathway

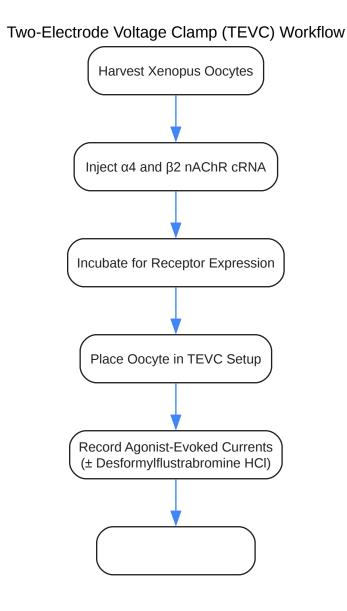
The potentiation of $\alpha 4\beta 2$ nAChR activity by desformylflustrabromine initiates a cascade of downstream signaling events. The binding of acetylcholine to the receptor, enhanced by the presence of dFBr, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization of the neuronal membrane triggers a series of intracellular signaling events.



$\alpha 4\beta 2$ nAChR Signaling Pathway Modulation







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